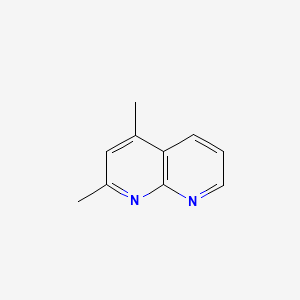

2,4-Dimethyl-1,8-naphthyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPKRXPPRRMVNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl 1,8 Naphthyridine and Its Derivatives

Classical Synthetic Routes to 1,8-Naphthyridine (B1210474) Systems Relevant to 2,4-Dimethyl-1,8-naphthyridine

Several classical name reactions, originally developed for the synthesis of quinolines, have been adapted for the construction of the 1,8-naphthyridine ring system. These methods typically involve the condensation and subsequent cyclization of a substituted 2-aminopyridine (B139424) precursor with a suitable carbonyl-containing compound. However, the synthesis of naphthyridines can be more challenging than that of quinolines due to the electron-deficient nature of the pyridine (B92270) ring, which can affect the efficiency of the cyclization step. ekb.eg

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxy-1,8-naphthyridine derivatives. wikipedia.org The process begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. ekb.egvulcanchem.com The initial reaction forms an intermediate, which upon heating, typically in a high-boiling solvent like diphenyl ether, undergoes an electrocyclization to form the naphthyridine ring. ekb.eg

To achieve the 2,4-dimethyl substitution pattern, or at least a precursor, a suitably substituted aminopyridine is required. For instance, using a 6-methyl-substituted 2-aminopyridine can direct the synthesis toward 7-methyl-1,8-naphthyridine derivatives. The synthesis of ethyl 5,7-dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been reported using this methodology, which highlights its relevance. d-nb.info The resulting 4-oxo-naphthyridine can be further functionalized.

The general steps are:

Condensation: A substituted 2-aminopyridine reacts with EMME to form a diethyl N-(pyridyl)aminomethylenemalonate intermediate.

Thermal Cyclization: The intermediate is heated at high temperatures (around 250 °C) to induce ring closure.

Further Modification: The resulting ester can be hydrolyzed and decarboxylated if the unsubstituted 4-hydroxynaphthyridine is desired. wikipedia.org

Table 1: Gould-Jacobs Reaction for Substituted 4-Oxo-1,8-naphthyridines

| Starting Aminopyridine | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dimethylpyridine | Diethyl ethoxymethylenemalonate (EMME) | Diphenyl ether, ~250 °C, 15 min (Microwave) | Ethyl 5,7-dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | N/A | d-nb.info |

| 2-Amino-6-methylpyridine (B158447) | Diethyl ethoxymethylenemalonate (EMME) | Diphenyl ether, reflux, 30 min | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 77% | d-nb.info |

Friedlander Reaction and its Modifications

The Friedlander synthesis is considered one of the most direct and effective methods for preparing 1,8-naphthyridines. ekb.egvulcanchem.com It involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone or β-diketone, typically under acidic or basic catalysis. ekb.eg

For the synthesis of this compound, the logical precursors would be 2-aminonicotinaldehyde and pentan-2,4-dione. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic naphthyridine ring.

Modifications to the classical Friedlander reaction have been developed to improve yields and employ more environmentally benign conditions. These include using ionic liquids as both catalyst and solvent, or conducting the reaction in water with a phase-transfer catalyst like choline (B1196258) hydroxide (B78521). nih.govnih.govacs.org These green methodologies often provide excellent yields and simplify product isolation. nih.gov

Table 2: Friedlander Reaction for Substituted 1,8-Naphthyridines

| Aldehyde | Carbonyl Compound | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Pentan-2,4-dione | Sodium Fluoride (B91410) | Room Temperature | This compound | N/A | ekb.eg |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (1 mol%) / H₂O | 50 °C, 6 h | 2-Methyl-1,8-naphthyridine | 99% | nih.govacs.org |

| 2-Amino-3-pyridinecarboxaldehyde (B47744) | 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | 80 °C, 24 h | 2,3-Diphenyl-1,8-naphthyridine | 90% | nih.govacs.org |

Combes Reaction

The Combes reaction provides a route to 2,4-disubstituted quinolines and can be adapted for 1,8-naphthyridine synthesis. wikipedia.org This method involves the acid-catalyzed condensation of a diamine with a β-diketone. ekb.eg For the synthesis of a this compound derivative, 2,6-diaminopyridine (B39239) is reacted with pentan-2,4-dione (acetylacetone). ekb.eg

The reaction is typically carried out in the presence of a strong acid, such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent to facilitate the cyclization of the enamine intermediate. ekb.eg This approach directly installs the 2,4-dimethyl substitution pattern and an amino group at the 7-position, yielding 7-amino-2,4-dimethyl-1,8-naphthyridine.

Table 3: Combes Reaction for 7-Amino-2,4-dimethyl-1,8-naphthyridine

| Amine | Diketone | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Diaminopyridine | Pentan-2,4-dione | Polyphosphoric acid (PPA), 120 °C, 6 h | 7-Amino-2,4-dimethyl-1,8-naphthyridine | 70% | |

| 2,6-Diaminopyridine | 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | Acid-promoted | 2-Amino-5,7-bis(trifluoromethyl)-1,8-naphthyridine | N/A | nih.gov |

Conrad-Limpach Method

The Conrad-Limpach synthesis is a classical method used to produce 4-hydroxyquinolines, or 4-quinolones. wikipedia.orgmdpi.com Its adaptation to naphthyridine synthesis involves the reaction of a 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate (B1235776). ekb.eg The reaction conditions determine the final product. At lower temperatures, condensation occurs at the keto group to form a crotonate intermediate, which upon thermal, acid-catalyzed cyclization yields a 4-naphthyridinone. ekb.eg

A relevant example is the synthesis of 2,7-dimethyl-1,8-naphthyridin-4(1H)-one from 6-methyl-2-aminopyridine and ethyl acetoacetate. ekb.eg The reaction first proceeds at 100°C with polyphosphoric acid, followed by a high-temperature ring transformation in paraffin (B1166041) oil or diphenyl ether to yield the final product. ekb.eg This demonstrates a viable, albeit high-temperature, route to a dimethyl-substituted 1,8-naphthyridinone core.

Table 4: Conrad-Limpach Method for Substituted 1,8-Naphthyridin-4-ones

| Amine | β-Ketoester | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| 6-Methyl-2-aminopyridine | Ethyl acetoacetate | 1. PPA, 100 °C 2. Paraffin oil or Diphenyl ether, 350 °C | 2,6-Dimethylpyrido[1,2-a]pyrimidin-4-one | 2,7-Dimethyl-1,8-naphthyridin-4(1H)-one | ekb.eg |

Meth-Cohn Reaction

The Meth-Cohn reaction is a versatile method for synthesizing fused pyridine systems, including 1,8-naphthyridines. jchps.com It typically involves the Vilsmeier-Haack cyclization of an N-acylaminopyridine. Specifically, an N-(pyridin-2-yl)acetamide is treated with Vilsmeier's reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloro-3-formyl-1,8-naphthyridine. ekb.egvulcanchem.com

While this reaction is powerful for introducing chloro and formyl groups onto the naphthyridine scaffold, its direct application to form the 2,4-dimethyl core would require a suitably substituted starting material, such as N-(6-methylpyridin-2-yl)propanamide. The primary utility of this reaction in the context of this compound is more likely in the functionalization of a pre-formed naphthyridine ring rather than its initial construction.

Table 5: General Meth-Cohn Reaction

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-(pyridin-2-yl)acetamide | Vilsmeier's Reagent (POCl₃/DMF) | N/A | 2-Chloro-3-formyl-1,8-naphthyridine | ekb.eg |

Knorr Synthesis Adaptation

The Knorr synthesis is closely related to the Conrad-Limpach method, also utilizing a 2-aminopyridine and a β-keto ester. ekb.eg The key difference lies in the initial reaction conditions. By using higher temperatures (130-140 °C) for the initial condensation, the reaction proceeds through an anilide intermediate (attack at the ester group) rather than a crotonate. ekb.eg Subsequent acid-catalyzed thermal cyclization of this anilide intermediate leads to the formation of a 2-naphthyridinone, as opposed to the 4-naphthyridinone seen in the Conrad-Limpach pathway. ekb.eg

To synthesize a 2,4-dimethyl-1,8-naphthyridin-2-one derivative, one could envision reacting an appropriately substituted 2-aminopyridine with a β-keto ester under Knorr conditions. For example, reacting 2-amino-4-methylpyridine (B118599) with ethyl acetoacetate under these conditions would be a plausible route toward 4,7-dimethyl-1,8-naphthyridin-2(1H)-one.

Table 6: Knorr Synthesis Adaptation for 1,8-Naphthyridin-2-ones

| Amine | β-Ketoester | Conditions | Intermediate Type | Potential Product | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Ethyl acetoacetate | 1. 130-140 °C 2. Acid-catalyzed thermal cyclization | Anilide | 4-Methyl-1,8-naphthyridin-2(1H)-one | ekb.eg |

Doebner Reaction

The Doebner reaction, a variation of the Doebner-von Miller reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. iipseries.org Its application to the synthesis of 1,8-naphthyridine derivatives involves the reaction of a 2-aminopyridine with an aldehyde and pyruvic acid.

The success of this reaction is highly dependent on the electronic properties of the 2-aminopyridine ring. The presence of electron-releasing groups at the 6-position of the pyridine ring is crucial for facilitating the cyclization at the C-3 position to form the 1,8-naphthyridine core. For instance, studies have shown that while 2-aminopyridine itself or 2-amino-6-methylpyridine often fail to yield naphthyridines, starting materials like 2,6-diaminopyridine or 6-hydroxy-2-aminopyridine are effective. oregonstate.edu The strong electron-donating nature of the amino or hydroxy group activates the C-3 position, making it sufficiently nucleophilic to attack the carbonyl group of the intermediate, leading to ring closure and the formation of the desired bicyclic system. oregonstate.edu

Research has also explored the impact of different aldehydes on the reaction's efficiency. A comparison between benzaldehyde (B42025) and o-methoxybenzaldehyde in the Doebner reaction with 6-substituted 2-aminopyridines indicated that o-methoxybenzaldehyde can lead to improved yields of the resulting 1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid products. oregonstate.edu An alternative approach involves the pre-synthesis of benzalpyruvic acid, which is then reacted with the substituted 2-aminopyridine, a method that has been shown to increase the yield of the 1,8-naphthyridine product. oregonstate.edu

Table 1: Doebner Reaction for 1,8-Naphthyridine Synthesis

| 2-Aminopyridine Reactant | Aldehyde | Product Type | Yield | Reference |

|---|---|---|---|---|

| 6-Hydroxy-2-aminopyridine | Benzaldehyde | 7-Hydroxy-2-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid | Moderate | oregonstate.edu |

| 2,6-Diaminopyridine | Benzaldehyde | 7-Amino-2-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid | Higher than with 6-hydroxy-2-aminopyridine | oregonstate.edu |

Niementowski Reaction

The Niementowski reaction is a classic method for forming γ-hydroxyquinoline (quinolin-4-one) derivatives through the condensation of anthranilic acids with ketones or aldehydes. wikipedia.org This reaction has been adapted for the synthesis of 1,8-naphthyridine analogues, typically by reacting a 2-aminonicotinic acid or its ester with a carbonyl compound. ekb.egrsc.org

This synthetic route is considered an extension of the Friedländer synthesis. ekb.eg In a typical procedure, ethyl 2-aminonicotinate (or a substituted version like ethyl 2-amino-6-phenylnicotinate) undergoes cyclocondensation with a compound containing a reactive methylene group. thieme-connect.dersc.orgresearchgate.net The reaction leads to the formation of 4-hydroxy-1,8-naphthyridine derivatives. For example, the reaction of ethyl 2-amino-6-phenylpyridine-3-carboxylate with ethyl acetate (B1210297) in the presence of sodium yielded 2-methyl-4-hydroxy-7-phenyl-1,8-naphthyridine with a 50% yield. thieme-connect.de

The reaction conditions can influence the outcome. While initial reports involved heating reactants to high temperatures (120–130 °C), variations have been developed to make the process more practical. wikipedia.org

Table 2: Examples of Niementowski Reaction for 1,8-Naphthyridine Synthesis

| Amine Reactant | Carbonyl Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-amino-6-phenylnicotinate | Ethyl acetate | 2-Methyl-4-hydroxy-7-phenyl-1,8-naphthyridine | 50% | thieme-connect.de |

Grignard Reaction Approaches

Grignard reactions, which involve the addition of organomagnesium halides (Grignard reagents) to carbonyl groups, provide a powerful tool for forming carbon-carbon bonds. leah4sci.com This methodology has been effectively applied to the synthesis of substituted 1,8-naphthyridine derivatives.

One approach involves the reaction of 2-aminonicotinaldehydes with various alkyl or aryl magnesium bromides. ekb.eg The Grignard reagent adds to the aldehyde carbonyl group, forming an intermediate alcohol. This intermediate then undergoes an electrophilic cyclization to yield the 1,8-naphthyridine ring system. For instance, reacting 2-aminonicotinaldehyde with Grignard reagents followed by cyclization in the presence of iodine has been used to produce 3-iodo-2-substituted-1,8-naphthyridine derivatives. ekb.eg

Another strategy utilizes a Grignard reagent to react with a naphthyridine derivative that has been functionalized with a suitable electrophilic group. For example, N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide can be treated with a Grignard reagent to synthesize 2-substituted-1,8-naphthyridine-3-carbaldehydes, which are versatile intermediates for further transformations. researchgate.net This sequence demonstrates the utility of Grignard reactions in modifying the 1,8-naphthyridine scaffold to build more complex molecules. researchgate.net

Scheme 1: Synthesis of 3-Iodo-2-substituted-1,8-naphthyridines via Grignard Reaction. ekb.eg

(Image depicting the reaction of 2-aminonicotinaldehyde with a Grignard reagent (R-MgBr) to form an intermediate, followed by electrophilic cyclization with iodine to yield a 3-iodo-2-substituted-1,8-naphthyridine derivative)

Advanced and Green Synthetic Strategies

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods. For 1,8-naphthyridine synthesis, this has led to the adoption of advanced techniques such as ultrasound and microwave irradiation, as well as the design of metal-free and catalyst-free reaction protocols.

Ultrasound-Mediated Synthesis

Ultrasonic irradiation has emerged as a valuable green chemistry tool that enhances chemical reactions through the phenomenon of acoustic cavitation. rsc.org This technique has been successfully applied to the synthesis of 1,8-naphthyridine derivatives, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and milder reaction conditions. ijmr.net.inresearchgate.netsemanticscholar.orgvidhyayanaejournal.org

Several studies have demonstrated the benefits of sonochemistry in this context. For example, the synthesis of novel pyrazole (B372694) derivatives incorporated into a 2,7-dimethyl-1,8-naphthyridine (B83737) framework was achieved in significantly shorter times (minutes vs. hours) and with higher yields (88–96%) under ultrasonic irradiation compared to classical heating methods (69–83%). semanticscholar.org Similarly, the one-pot, multicomponent synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives using morpholine (B109124) as a catalyst in an aqueous medium was effectively promoted by ultrasound. researchgate.netresearchgate.net

The synthesis of 2-phenyl-1,8-naphthyridine (B10842077) derivatives has also been shown to benefit from sonication, which provides an environmentally benign protocol with improved reaction rates and yields. ekb.eg These findings underscore the role of ultrasound as a powerful and sustainable technology for the efficient synthesis of complex heterocyclic systems.

Table 3: Comparison of Conventional vs. Ultrasound-Mediated Synthesis of 1,8-Naphthyridine Derivatives

| Reaction | Conventional Method (Time, Yield) | Ultrasound Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of Pyrazole-1,8-naphthyridines | Several hours, 69–83% | A few minutes, 88–96% | semanticscholar.org |

| Synthesis of 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carbonitriles | Slower, Lower Yield | Faster, 82-87% Yield | researchgate.net |

Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that utilizes microwave energy to heat reactions directly and efficiently. mdpi.com This method often leads to a remarkable reduction in reaction times, from hours to minutes, along with increased product yields and purity by minimizing side reactions. niscpr.res.inresearchgate.net

The synthesis of the 1,8-naphthyridine core has been extensively improved using microwave irradiation. One notable example is the solvent-free Friedländer condensation of 2-aminonicotinaldehyde with carbonyl compounds using ammonium (B1175870) acetate as a benign catalyst. This microwave-assisted method affords 1,8-naphthyridines in high yields (80-92%) within a very short reaction time (2-5 minutes). niscpr.res.in It was observed that conventional heating at the same temperature resulted in a much lower yield (15%), highlighting the specific, non-thermal effects of microwave energy. niscpr.res.in

Microwave irradiation has also been employed for the synthesis of more complex derivatives, such as pyrazolo[3,4-b] Current time information in Bangalore, IN.naphthyridin-5-amines and 4-azetidinone derivatives of 1,8-naphthyridine. mdpi.comrasayanjournal.co.in In these cases, microwave heating has been shown to be superior to conventional methods, providing clean, fast, and efficient synthesis. rasayanjournal.co.in Furthermore, catalyst-free, one-pot syntheses of 1,8-naphthyridine analogs have been developed using microwave irradiation in ethanol (B145695), offering advantages like simple handling and mild reaction conditions. ekb.eg

Table 4: Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

| Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Condensation | Solvent-free, Ammonium acetate | 2-5 min | 80-92% | niscpr.res.in |

| Cyclocondensation | Glacial Acetic Acid | 3-6 min | High | researchgate.net |

| Azetidinone Cyclization | Chloroacetyl chloride, THF | Not specified | Good | rasayanjournal.co.in |

Metal-Free and Catalyst-Free Approaches

Driven by the need for sustainable chemistry, significant effort has been directed towards developing synthetic routes that avoid the use of heavy metal catalysts and, in some cases, any catalyst at all. These approaches reduce costs, simplify product purification, and minimize toxic waste.

A prominent metal-free strategy for 1,8-naphthyridine synthesis is the use of choline hydroxide (ChOH), a non-toxic, water-soluble, and biocompatible ionic liquid, as a catalyst. nih.govacs.org This method allows for the gram-scale synthesis of 1,8-naphthyridines via the Friedländer condensation in water, representing a significant advancement in green synthesis. The ChOH catalyst is believed to facilitate the reaction by forming hydrogen bonds with the reactants, which is a crucial step for the reaction to proceed in an aqueous medium. nih.gov

Catalyst-free methods have also been successfully developed. The Knoevenagel condensation of 2-aminonicotinaldehyde with malononitrile (B47326) to produce 2-amino-1,8-naphthyridine-3-carbonitrile can be performed efficiently without a catalyst by using glycerol (B35011) as a biodegradable and non-hazardous solvent. ekb.egresearchgate.net The optimal conditions were found to be heating at 80°C, providing good to excellent yields, economic viability, and a simple workup procedure. researchgate.net

Additionally, a transition metal-free α-methylation of 1,8-naphthyridine derivatives has been reported. rsc.orgresearchgate.net This method uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methyl source under mild conditions, offering a highly chemoselective and environmentally friendly pathway to an important class of 2-methyl-1,8-naphthyridine compounds. rsc.org

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) have emerged as environmentally benign solvents and catalysts for the synthesis of 1,8-naphthyridine derivatives. Their use often leads to high yields, convenient product separation, and catalyst recyclability. nih.govresearchgate.net A variety of basic ionic liquids have been synthesized and utilized in the Friedlander reaction to produce 1,8-naphthyridines. nih.gov

One notable example is the use of 1-butyl-3-methylimidazolium-based ionic liquids. For instance, [Bmmim][Im] has demonstrated significant catalytic activity in the synthesis of 2,3-diphenyl-1,8-naphthyridine from 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone. nih.govacs.org The reaction conditions were optimized, and the ionic liquid could be recycled multiple times without a significant loss in activity. acs.org This method provides a green and efficient alternative to traditional acid or base-catalyzed methods. nih.gov

Another advancement in this area is the use of choline hydroxide (ChOH), a biocompatible and water-soluble ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. researchgate.netacs.org This represents the first reported synthesis of naphthyridines in an aqueous medium. researchgate.net The use of ChOH as a catalyst in water has proven to be superior to other bases, providing excellent yields of products like 2-methyl-1,8-naphthyridine. researchgate.net

| Ionic Liquid Catalyst | Reactants | Product | Yield (%) | Reference |

| [Bmmim][Im] | 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | High | nih.govacs.org |

| Choline Hydroxide (ChOH) | 2-Aminonicotinaldehyde, Acetone | 2-Methyl-1,8-naphthyridine | >90 | researchgate.net |

One-Pot Cyclocondensation Reactions

One-pot cyclocondensation reactions offer an efficient and atom-economical route to synthesize complex 1,8-naphthyridine structures from simple starting materials. These reactions often involve a cascade of transformations, such as Knoevenagel condensation, Michael addition, and subsequent heterocyclization, in a single reaction vessel. niscpr.res.in

A notable example is the four-component one-pot cyclocondensation of aromatic aldehydes, malononitrile, barbituric acid, and ammonium acetate to yield substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives. These intermediates can then be further reacted with active methylene compounds to form various fused 1,8-naphthyridine systems. niscpr.res.in For instance, the reaction of these pyridopyrimidines with malononitrile in the presence of a catalytic amount of piperidine (B6355638) leads to the formation of 6,8-diamino-7-cyano-5-aryl-1,2,3,4,5,10-hexahydropyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridine-2,4-diones. niscpr.res.in

Another significant one-pot synthesis involves the reaction of 2,6-diaminopyridine with β-dicarbonyl compounds. For example, the Combes reaction, which utilizes 2,6-diaminopyridine and 1,3-diketones in the presence of polyphosphoric acid (PPA), has been employed to synthesize 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg Similarly, a convenient method for the synthesis of 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines involves the direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine. mdpi.comsemanticscholar.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehydes, Malononitrile, Barbituric Acid, Ammonium Acetate | Methanol (B129727) | Pyrido[2,3-d]pyrimidine derivatives | niscpr.res.in |

| Pyrido[2,3-d]pyrimidine, Malononitrile | Piperidine, DMF | 6,8-Diamino-7-cyano-5-aryl-1,2,3,4,5,10-hexahydropyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridine-2,4-diones | niscpr.res.in |

| 2,6-Diaminopyridine, 1,3-Diketones | PPA | 2-Amino-5,7-disubstituted-1,8-naphthyridine derivatives | ekb.eg |

| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones, 2,6-Diaminopyridine | Mild Conditions | 7-Alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines | mdpi.comsemanticscholar.org |

Functionalization and Derivatization Strategies for this compound

Synthesis of Substituted Naphthyridine Derivatives

The 1,8-naphthyridine scaffold can be readily functionalized to produce a wide array of substituted derivatives. A common strategy involves the Friedländer annulation, which condenses 2-aminonicotinaldehyde with various carbonyl compounds. rsc.org This method has been successfully employed to synthesize substituted 1,8-naphthyridines in high yields using water as a solvent. rsc.org

For instance, the reaction of 2-aminonicotinaldehyde with different ketones and aldehydes can introduce various substituents at the 2- and 3-positions of the 1,8-naphthyridine ring. The Vilsmeier-Haack reaction is another useful tool for functionalization, as demonstrated by the formylation of 7-methyl-2-phenyl-1,4-dihydro-1,8-naphthyridin-4-one to produce the corresponding 3-carbaldehyde derivative. ekb.eg This aldehyde can then serve as a precursor for further modifications.

Furthermore, electrophilic substitution reactions can be used to introduce functional groups onto the naphthyridine ring. For example, bromination of this compound with N-bromosuccinimide (NBS) can introduce a bromine atom at the 7-position. vulcanchem.com This bromo-derivative is a versatile intermediate for further transformations, such as cross-coupling reactions. vulcanchem.comcymitquimica.com

Incorporation of Heterocyclic Moieties (e.g., Pyrazole, Oxadiazole, Thiadiazole, Triazole)

The incorporation of other heterocyclic rings onto the this compound core can lead to novel compounds with potentially enhanced biological activities. Various synthetic strategies have been developed to achieve this.

Pyrazole: Pyrazole moieties can be introduced by reacting a 1,8-naphthyridine derivative containing a hydrazide group with β-dicarbonyl compounds. For instance, 2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide reacts with acetylacetone (B45752) or benzoylacetone (B1666692) to yield the corresponding pyrazole derivatives. ijmr.net.in

Oxadiazole and Thiadiazole: The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives often starts from a carboxylic acid hydrazide of the parent naphthyridine. For example, 2-phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide can be converted into various oxadiazole and thiadiazole derivatives. ajrconline.org

Triazole: Triazole rings can be fused to the 1,8-naphthyridine system. A notable example is the synthesis of 2,4-dimethyl-8-phenyl Current time information in Bangalore, IN.mdpi.comufsm.brtriazolo[4,3-a] Current time information in Bangalore, IN.rsc.orgnaphthyridin-9-ylidene from 7-chloro-2,4-dimethyl-1,8-naphthyridine. acs.orgfigshare.com This involves a nucleophilic substitution with phenylhydrazine (B124118) followed by cyclization with triethyl orthoformate. acs.org

| Heterocycle | Starting Material | Reagents | Product | Reference |

| Pyrazole | 2-(2,7-Dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide | Acetylacetone/Benzoylacetone | Pyrazole-substituted 1,8-naphthyridine | ijmr.net.in |

| Oxadiazole | 2-Phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide | Various | Oxadiazole-substituted 1,8-naphthyridine | ajrconline.org |

| Thiadiazole | 2-Phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide | Various | Thiadiazole-substituted 1,8-naphthyridine | ajrconline.org |

| Triazole | 7-Chloro-2,4-dimethyl-1,8-naphthyridine | Phenylhydrazine, Triethyl orthoformate | 2,4-Dimethyl-8-phenyl Current time information in Bangalore, IN.mdpi.comufsm.brtriazolo[4,3-a] Current time information in Bangalore, IN.rsc.orgnaphthyridin-9-ylidene | acs.orgfigshare.com |

Formation of Fused Cycloalkane Analogues

The fusion of cycloalkane rings to the 1,8-naphthyridine core creates tricyclic and tetracyclic structures with distinct conformational properties. A general method for synthesizing these fused analogues involves the cyclocondensation of 2-trifluoroacetyl-1-methoxy-cycloalkenes with 2,6-diaminopyridine. mdpi.comsemanticscholar.org

This approach has been successfully applied to synthesize 2-amino-5-trifluoromethyl-cycloalka[b] Current time information in Bangalore, IN.rsc.orgnaphthyridines with five, six, and seven-membered fused rings. mdpi.com For example, the reaction of 2-trifluoroacetyl-1-methoxy-cycloheptene with 2,6-diaminopyridine yields 2-amino-5-trifluoromethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine. semanticscholar.org

Another strategy for creating fused systems involves the multicomponent reaction of enhydrazinoketones, aromatic aldehydes, and malononitrile dimer. This leads to the formation of 5-aryl-2,4-diamino-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine-3-carbonitriles. researchgate.net

| Fused Ring Size | Reactants | Product | Yield (%) | Reference |

| 5-membered | 2-Trifluoroacetyl-1-methoxy-cyclopentene, 2,6-Diaminopyridine | 2-Amino-5-trifluoromethyl-7,8-dihydro-6H-cyclopenta[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine | 36 | mdpi.com |

| 6-membered | 2-Trifluoroacetyl-1-methoxy-cyclohexene, 2,6-Diaminopyridine | 2-Amino-5-trifluoromethyl-6,7,8,9-tetrahydrobenzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine | 33 | mdpi.com |

| 7-membered | 2-Trifluoroacetyl-1-methoxy-cycloheptene, 2,6-Diaminopyridine | 2-Amino-5-trifluoromethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine | 30 | semanticscholar.org |

Nucleophilic Reaction Approaches

The 1,8-naphthyridine ring system is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or a leaving group. This reactivity provides a valuable pathway for introducing a variety of functional groups.

A key example is the nucleophilic substitution of a chloro group at the 7-position of the 1,8-naphthyridine ring. For instance, 7-chloro-2,4-dimethyl-1,8-naphthyridine reacts with phenylhydrazine in refluxing ethanol to afford 2,4-dimethyl-7-(2-phenylhydrazinyl)-1,8-naphthyridine in good yield. acs.org This product can then be used to construct fused triazole rings. acs.orgfigshare.com

The reactivity of the naphthyridine ring towards nucleophiles is a cornerstone of its derivatization. The electron-deficient nature of the pyridine rings within the naphthyridine structure facilitates these reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Aza-Wittig and Staudinger Reactions in the Synthesis of 1,8-Naphthyridine Derivatives

The Aza-Wittig and Staudinger reactions are powerful synthetic tools in organic chemistry, primarily for the formation of carbon-nitrogen double bonds (imines) and amines, respectively. wikipedia.orgorganic-chemistry.orgmdpi.com In the context of 1,8-naphthyridine chemistry, these reactions are not typically employed on the pre-formed this compound skeleton. Instead, they serve as crucial steps in the construction of the 1,8-naphthyridine ring system itself from simpler pyridine precursors. This approach often involves the formation of an iminophosphorane from an azide (B81097), which then undergoes an intramolecular or intermolecular reaction to build the second heterocyclic ring.

The general principle of the Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas to yield an iminophosphorane. organic-chemistry.orgmdpi.com Subsequent hydrolysis of the iminophosphorane produces a primary amine and a phosphine oxide byproduct. organic-chemistry.orgsemanticscholar.org This transformation provides a mild method for the reduction of azides to amines. organic-chemistry.org

The Aza-Wittig reaction is an extension of this, where the iminophosphorane intermediate is not hydrolyzed but instead reacted with a carbonyl compound or another electrophile. researchgate.net This reaction is highly versatile for creating imines, which can then participate in further cyclization reactions to form heterocyclic systems like 1,8-naphthyridines.

A notable strategy for synthesizing 1,8-naphthyridin-2-one derivatives utilizes a sequence involving both the Aza-Wittig and Staudinger reactions. semanticscholar.org This methodology begins with a substituted pyridin-2-one precursor, which is converted to an azido (B1232118) derivative. The subsequent reaction with triphenylphosphine generates an iminophosphorane (an Aza-Wittig reagent). This intermediate can then be hydrolyzed in a Staudinger reaction to yield an aminopyridone, which upon heating, cyclizes to form the 1,8-naphthyridine-2-one core. semanticscholar.org

The following table summarizes a key example of this synthetic strategy leading to a 1,8-naphthyridine derivative.

Another synthetic approach utilizes an Aza-Wittig/electrocyclic ring closure strategy. In this method, iminophosphoranes derived from substituted pyridines react with heterocumulenes like aromatic isocyanates. This reaction directly yields 1,8-naphthyridine derivatives in good yields, ranging from 60% to 97%. researchgate.net

The research findings indicate that the Aza-Wittig and Staudinger reactions are primarily enabling technologies for the assembly of the 1,8-naphthyridine core structure from functionalized pyridine building blocks, rather than for the modification of an existing this compound molecule.

Coordination Chemistry and Ligand Design of 2,4 Dimethyl 1,8 Naphthyridine Systems

Ligand Properties and Coordination Modes of 2,4-Dimethyl-1,8-naphthyridine

The introduction of methyl groups at the 2 and 4 positions of the 1,8-naphthyridine (B1210474) scaffold imparts specific steric and electronic properties to the ligand, influencing its coordination behavior with metal centers. These substituents can affect the ligand's bite angle, the stability of the resulting complexes, and the reactivity of the metallic core.

Monodentate and Bidentate Chelation

Derivatives of 1,8-naphthyridine are capable of coordinating to a metal center in either a monodentate fashion, through one of its nitrogen atoms, or as a bidentate chelating ligand, utilizing both nitrogen atoms. iucr.orgnih.govnih.govmdpi.com The preferred coordination mode is influenced by several factors, including the steric hindrance around the nitrogen donors, the nature of the metal ion, and the presence of other competing ligands in the coordination sphere.

In the case of 7-amino-2,4-dimethyl-1,8-naphthyridine, for instance, it has been shown to act as a bidentate chelating ligand in a cadmium(II) complex. nih.govnih.gov In this compound, two of the naphthyridine ligands coordinate to the cadmium ion through both of their nitrogen atoms, resulting in an octahedral geometry. nih.govnih.gov Similarly, in a cobalt(II) complex, two 7-amino-2,4-dimethyl-1,8-naphthyridine ligands also exhibit a bidentate chelating mode. nih.goviucr.org

However, under certain reaction conditions, 1,8-naphthyridine derivatives can also act as monodentate ligands. For example, novel ruthenium(II) complexes have been prepared where 2-phenyl-1,8-naphthyridine (B10842077) derivatives coordinate in a monodentate fashion. researchgate.net

Dinuclear Bridging Coordination

The rigid framework of the 1,8-naphthyridine unit makes it an excellent bridging ligand, capable of holding two metal centers in close proximity. researchgate.net This property is crucial for the design of dinuclear complexes with specific magnetic, electronic, or catalytic properties. The distance between the two nitrogen atoms, approximately 2.31 Å, is well-suited for bridging two metal ions. escholarship.org

Ligand design strategies have been extensively developed to create dinucleating ligands based on the 1,8-naphthyridine scaffold, which can mimic the bridging carboxylate groups found in the active sites of various metalloenzymes. researchgate.netresearchgate.net By functionalizing the 2 and 7 positions of the 1,8-naphthyridine core with additional coordinating groups, chemists can create multidentate ligands that enforce the formation of stable dinuclear complexes with controlled metal-metal distances and geometries. researchgate.netescholarship.org For example, 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) has been synthesized and used as a dinucleating ligand to prepare a dicopper(II) complex. researchgate.net

Multifunctional Ligand Systems

Further elaboration of the this compound framework can lead to multifunctional ligand systems. These are ligands that not only coordinate to metal centers but also possess other functional groups that can participate in catalysis, act as sensors, or influence the photophysical properties of the resulting complexes.

N-Heterocyclic Carbene (NHC) Ligand Development from Naphthyridine Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. acs.org The development of NHC ligands derived from 1,8-naphthyridine precursors has opened up new avenues for creating novel metal complexes with unique structures and reactivity. acs.org

A planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand has been synthesized from 7-chloro-2,4-dimethyl-1,8-naphthyridine. acs.org This ligand was then used to prepare silver, copper, cobalt, and nickel complexes. acs.org The resulting complexes were fully characterized, and the copper complex demonstrated excellent catalytic activity in the Cu(I)-catalyzed azide-alkyne cycloaddition reaction. acs.org

In another example, naphthyridine-functionalized NHC ligands, such as 1-benzyl-3-(5,7-dimethyl-1,8-naphthyrid-2-yl)imidazol-2-ylidene (BIN) and 1-isopropyl-3-(5,7-dimethyl-1,8-naphthyrid-2-yl)imidazol-2-ylidene (PIN), have been employed in the synthesis of rhodium and ruthenium complexes. ias.ac.in The use of a metal-metal bonded dirhodium(II) precursor in reaction with PIN·HBr led to a mononuclear Rh(III)-NHC complex through oxidative addition and cleavage of the metal-metal bond. ias.ac.in

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Silver, Copper, Cobalt, Nickel, Ruthenium, Cadmium, Manganese, Iron, Rhenium)

A wide range of transition metal complexes incorporating ligands derived from this compound have been synthesized and studied.

Silver (Ag): A silver(I) complex with a planar π-conjugated naphthyridine-based NHC ligand derived from 7-chloro-2,4-dimethyl-1,8-naphthyridine has been reported. acs.org The complex, Ag₂(L)₂(CH₃CN)₂₂, was characterized by X-ray diffraction analysis. acs.org

Copper (Cu): Several copper complexes have been prepared. A copper(I) complex, CuL(CH₃CN)₂, where L is a naphthyridine-based NHC ligand, showed high catalytic activity. acs.org Binuclear copper(I) complexes with 2,4-dimethyl-7-hydroxyl-1,8-naphthyridine have also been synthesized and structurally characterized. tandfonline.com

Cobalt (Co): A cobalt(II) complex, [CoCl₂(C₁₀H₁₁N₃)₂]·2CH₃OH, where the ligand is 7-amino-2,4-dimethyl-1,8-naphthyridine, has been synthesized and its crystal structure determined. nih.goviucr.org In this complex, the cobalt atom has a distorted octahedral geometry with two bidentate chelating naphthyridine ligands and two chloride ions. nih.goviucr.org Another cobalt complex, Co(L)₂(CH₃CN)₂₂, with a naphthyridine-based NHC ligand has also been synthesized. acs.org

Nickel (Ni): A nickel complex, Ni(L)₃₂, featuring a naphthyridine-based NHC ligand has been prepared and characterized. acs.org

Ruthenium (Ru): Ruthenium complexes with 1,8-naphthyridine derivatives have been extensively studied. researchgate.net A dinuclear ruthenium(II) polypyridyl complex containing a ligand derived from 2,7-dimethyl-1,8-naphthyridine (B83737) has been synthesized for use as a chemosensor. mdpi.com The asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes, yielding chiral tetrahydro-1,8-naphthyridines. nih.gov

Cadmium (Cd): A cadmium(II) complex, [Cd(NO₃)₂(C₁₀H₁₁N₃)₂], with 7-amino-2,4-dimethyl-1,8-naphthyridine has been synthesized. nih.govnih.gov The crystal structure reveals that two naphthyridine ligands are coordinated to the cadmium ion in a bidentate chelating mode. nih.govnih.gov

Manganese (Mn): Bimetallic manganese complexes have been synthesized using a dinucleating ligand, 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine. researchgate.netnih.gov A manganese(I) photocatalyst, [Mn(L1H)(CO)₃Br] (where L1H is 7-hydroxy-2-methyl-1,8-naphthyridine-N-oxide), has been used for the synthesis of quinolines and naphthyridines. ntu.edu.sg

Iron (Fe): Iron(II) and iron(III) complexes with substituted 1,8-naphthyridine ligands have been reported. acs.org

Rhenium (Re): A luminescent rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine has been synthesized and its spectroscopic properties and crystal structure have been investigated. acs.org

Table 1: Selected Transition Metal Complexes of this compound Derivatives

| Metal | Ligand System | Complex Formula | Key Features |

|---|---|---|---|

| Silver (Ag) | Naphthyridine-based NHC | Ag₂(L)₂(CH₃CN)₂₂ acs.org | Dinuclear complex with a planar π-conjugated ligand. acs.org |

| Copper (Cu) | Naphthyridine-based NHC | CuL(CH₃CN)₂ acs.org | Exhibits high catalytic activity in cycloaddition reactions. acs.org |

| Cobalt (Co) | 7-amino-2,4-dimethyl-1,8-naphthyridine | [CoCl₂(C₁₀H₁₁N₃)₂]·2CH₃OH nih.goviucr.org | Distorted octahedral geometry with bidentate chelation. nih.goviucr.org |

| Nickel (Ni) | Naphthyridine-based NHC | Ni(L)₃₂ acs.org | Tris-ligated nickel(II) complex. acs.org |

| Ruthenium (Ru) | 2,7-dimethyl-1,8-naphthyridine derivative | {Ru(bpy)₂}₂(μ₂-H₂L)₄ mdpi.com | Dinuclear complex designed as a fluorescent chemosensor. mdpi.com |

| Cadmium (Cd) | 7-amino-2,4-dimethyl-1,8-naphthyridine | [Cd(NO₃)₂(C₁₀H₁₁N₃)₂] nih.govnih.gov | Octahedral geometry with bidentate naphthyridine ligands. nih.govnih.gov |

| Manganese (Mn) | 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine | [Mn₂(CO)₆(MeL)] & [Mn₂(MeL)₂] researchgate.netnih.gov | Bimetallic complexes formed through a one-pot reduction route. researchgate.netnih.gov |

| Iron (Fe) | Substituted 1,8-naphthyridines | - | Formation of both Fe(II) and Fe(III) complexes. acs.org |

| Rhenium (Re) | 2,7-dimethyl-1,8-naphthyridine | - | Luminescent complex with interesting photophysical properties. acs.org |

X-ray Crystallographic Analysis of Coordination Compounds

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of coordination compounds derived from this compound and related systems. These analyses provide definitive information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Similarly, the cobalt(II) complex, dichloridobis(7-amino-2,4-dimethyl-1,8-naphthyridine-κ²N,N′)cobalt(II) methanol (B129727) disolvate, [CoCl₂(C₁₀H₁₁N₃)₂]·2CH₃OH, showcases a mononuclear structure with the cobalt atom at an inversion center. nih.gov It is coordinated by two bidentate chelating 7-amino-2,4-dimethyl-1,8-naphthyridine ligands and two chloride ions, forming a distorted octahedral geometry. nih.gov The structure exhibits a three-dimensional network through O—H···Cl, N—H···O, and N—H···Cl hydrogen bonds, as well as π-π stacking interactions between the naphthyridyl rings. nih.gov

The structural analysis of 7-[4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine methanol disolvate, C₂₆H₂₂N₄O₂·2CH₃OH, shows a molecule with a center of symmetry located at the benzene (B151609) ring, with the two bridged naphthyridine ring systems in an antiparallel orientation. iucr.org

In the realm of dinuclear complexes, the ligand 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine (dpnapy) reacts with [{Rh(CO)₂Cl}₂] to form a metallocycle, [{Rh(CO)(µ-dpnapy)Cl}₂]·2CH₂Cl₂. rsc.org X-ray analysis confirmed a structure where two Rh(CO)Cl units are bridged by two dpnapy molecules in a head-to-tail arrangement. rsc.org

Furthermore, the use of 1,8-naphthyridine-based dinucleating ligands like 2,7-bis(fluoro-di(2-pyridyl)methyl)-1,8-naphthyridine (DPFN) has led to the isolation and structural characterization of robust dicopper(I) μ-boryl complexes, such as [(DPFN)Cu₂(μ-Bpin)][NTf₂] and [(DPFN)Cu₂(μ-Bcat)][NTf₂]. rsc.orgescholarship.org These studies highlight the ligand's ability to stabilize highly reactive bimetallic intermediates. rsc.orgescholarship.org

Table 1: Selected Crystallographic Data for this compound Coordination Compounds

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

| [Cd(C₁₀H₁₁N₃)₂(NO₃)₂] | C₂₀H₂₂CdN₈O₆ | Monoclinic | P2₁/c | Octahedral Cd(II) center, perpendicular naphthyridine rings | nih.gov |

| [CoCl₂(C₁₀H₁₁N₃)₂]·2CH₃OH | C₂₂H₂₈Cl₂CoN₆O₂ | Monoclinic | P2₁/c | Distorted octahedral Co(II) center, 3D hydrogen-bonded network | nih.gov |

| [{Rh(CO)(µ-dpnapy)Cl}₂]·2CH₂Cl₂ | C₄₂H₃₆Cl₄N₄O₂P₂Rh₂ | Monoclinic | P2₁/n | Head-to-tail bridging of dpnapy ligands | rsc.org |

| [(DPFN)Cu₂(μ-Bpin)][NTf₂] | C₄₂H₄₀BCu₂F₈N₈O₂S₂ | Triclinic | P-1 | Dinucleating ligand stabilizing a dicopper(I) μ-boryl unit | rsc.orgescholarship.org |

| C₂₆H₂₂N₄O₂·2CH₃OH | C₂₈H₃₀N₄O₄ | Triclinic | P-1 | Antiparallel orientation of bridged naphthyridine rings | iucr.org |

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are crucial for understanding the nature of metal-ligand interactions in coordination compounds of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy provide valuable insights into the electronic structure, bonding, and dynamic behavior of these complexes in solution.

For instance, the coordination chemistry of the trinucleating ligand 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine (dpnapy) with rhodium(I) has been extensively studied using NMR spectroscopy. rsc.org The ¹H and ¹³C NMR spectra of the P-monodentate complex [Rh(cod)(dpnapy)Cl] (where cod = cycloocta-1,5-diene) are temperature-dependent, indicating a fluxional behavior. This dynamic process is explained by the formation of a five-coordinate intermediate. rsc.org Two-dimensional ¹H and ³¹P chemical exchange spectra at room temperature revealed a slower dynamic equilibrium involving the loss of the dpnapy ligand. rsc.org In the case of the binuclear complex [{Rh(cod)Cl}₂(µ-dpnapy)], where dpnapy acts as a bridging ligand, ¹H and ¹³C NMR data are consistent with a dimeric structure of low symmetry. rsc.org

IR spectroscopy is particularly useful for studying carbonyl complexes. The reaction of dpnapy with [{Rh(CO)₂Cl}₂] to form the metallocycle [{Rh(CO)(µ-dpnapy)Cl}₂] proceeds through cis-dicarbonyl intermediates, which were identified by their characteristic IR and NMR spectra. rsc.org

The synthesis of nalidixic acid-based hydrazones derived from 1,8-naphthyridine and their metal complexes has also been characterized using spectroscopic methods. globalresearchonline.net For example, the ¹H NMR spectrum of N'-(2-bromobenzylidene-1-ethyl-1, 4-dihydro-7- methyl-4-oxo-1, 8-naphthyridine-3 carbohydrazide (B1668358) showed characteristic signals for the naphthyridine and aromatic protons, confirming the structure of the ligand. globalresearchonline.net The IR spectra of these compounds displayed characteristic bands for N-H, C=O, and C=N stretching vibrations. globalresearchonline.net

UV-Visible spectroscopy has been employed to study the formation of copper-oxygen adducts with dinucleating ligands based on a 1,8-naphthyridine spacer. The reaction of dicopper(I) complexes with O₂ at low temperatures led to the formation of a µ-η²:η² Cu₂:O₂ peroxo species, identified by its UV-Vis signature. mdpi.com

Dimetal Chemistry and Multinucleating Ligands

The 1,8-naphthyridine framework is a privileged motif for the design of dinucleating ligands, which can hold two metal centers in close proximity. chemrxiv.orgresearchgate.net This proximity is crucial for facilitating a wide range of chemical transformations that often involve cooperative effects between the metal ions.

Design of Dinucleating Ligands Based on 1,8-Naphthyridine Scaffolds

The versatility of the 1,8-naphthyridine scaffold allows for the synthesis of a variety of dinucleating ligands by introducing additional donor arms at the 2- and 7-positions. escholarship.org These flanking side-arms not only provide thermodynamic stability to the resulting dimetallic complexes but can also be tuned to modify the electronic properties of the metal centers. escholarship.org

Several novel multidentate dinucleating ligands based on 1,8-naphthyridine have been synthesized where the naphthyridine moiety acts as a bridging unit. researchgate.net These ligands are designed to mimic the syn, syn coordination mode of bridging carboxylate groups found in the active sites of various dimetallic enzymes. researchgate.net Examples of such ligands include 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) and 2,7-bis(1,1-di(2-pyridyl)ethyl)-1,8-naphthyridine (DPEN). nih.govrsc.org These ligands are capable of holding two metal cations in close proximity and can support bimetallic complexes with different metal centers. nih.gov

Another design strategy involves creating unsymmetrical dinucleating ligands to facilitate the synthesis of heterobimetallic complexes. For example, a dipyridyl-phosphine ligand system based on the 1,8-naphthyridine scaffold provides a hard N,N,N donor set on one side and a softer N,P donor set on the other, allowing for the selective coordination of different metal ions. escholarship.org

Formation of Stable Dimetallic Complexes

The use of dinucleating ligands based on 1,8-naphthyridine scaffolds readily leads to the formation of stable dimetallic complexes with variable metal-metal separations and geometries. researchgate.net These ligands enforce specific coordination geometries around the metal centers. For example, the DPFN ligand promotes the formation of dinuclear first-row transition metal complexes with pseudo-octahedral geometries. rsc.org

The stability of these dimetallic complexes has enabled the isolation and study of otherwise fleeting intermediates. For instance, the DPFN ligand has been instrumental in stabilizing dicopper(I) complexes that can activate small molecules. rsc.org The dicopper(I) complex [(DPFN)Cu₂(μ-NCMe)][NTf₂]₂ serves as a convenient starting material for accessing various reactive dicopper species. rsc.org The remarkable stability of these complexes is attributed to the dinucleating character of the naphthyridine-based ligand. rsc.orgescholarship.org

Modulating Metal-Metal Distances in Multimetallic Systems

The ability to control the distance between metal centers in multimetallic systems is crucial for tuning their reactivity and physical properties. In dinuclear complexes supported by 1,8-naphthyridine-based ligands, the metal-metal distance can be influenced by several factors.

The design of the ligand itself plays a primary role. For instance, in a series of dinuclear first-row transition metal complexes with the DPFN ligand, the metal-metal distances were found to vary from 2.7826(5) to 3.2410(11) Å, depending on the nature of the bridging ligands (chloro, hydroxo, and aqua). rsc.org

Furthermore, modifications to the linkers between the phosphine (B1218219) donors and the naphthyridine core in PNNP-type ligands can influence the steric environment and, consequently, the metal-metal distance. nih.gov Computational studies on a series of R(PNNP)Cu₂Cl₂ complexes showed that the Cu-Cu distances ranged from 2.53 to 2.57 Å. nih.gov It has been shown that the metal-metal distance can be used to influence the steric encumbrance of the bimetallic core, which is a key parameter for rational ligand design in catalysis. chemrxiv.orgnih.gov

Catalytic Applications of 2,4 Dimethyl 1,8 Naphthyridine Derived Complexes

Homogeneous Catalysis

Homogeneous catalysis utilizing 2,4-dimethyl-1,8-naphthyridine-derived complexes involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This approach allows for high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species.

Copper complexes incorporating ligands derived from this compound have demonstrated significant efficacy, particularly in the realm of click chemistry. A notable example involves a copper(I) complex featuring a planar, π-conjugated N-heterocyclic carbene (NHC) ligand synthesized from 7-chloro-2,4-dimethyl-1,8-naphthyridine. acs.orgresearchgate.net

This complex, identified as CuL(CH3CN)2 where L is 2,4-dimethyl-8-phenyl acs.orgcolab.wsacs.orgtriazolo[4,3-a] acs.orgweebly.comnaphthyridin-9-ylidene, has been shown to be an excellent catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. acs.orgresearchgate.netacs.org It effectively catalyzes the reaction between various organic azides and alkynes to selectively form 1,4-disubstituted 1,2,3-triazoles. The catalyst has shown high activity in air at a moderate temperature of 50 °C, highlighting its robustness. acs.orgresearchgate.net

Another well-characterized copper complex is a trinuclear cluster, Cu3(dpnapy)3(CH3CN)3·CH3CN, where 'dpnapy' stands for 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine. weebly.com While its primary investigation focused on its unique linear copper atom array and photophysical properties, its well-defined structure suggests potential for catalytic applications that are yet to be explored. weebly.com

| Alkyne Reactant | Azide (B81097) Reactant | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | 1 | CH2Cl2/t-BuOH | 50 | 6 | 95 |

| 1-Ethynylcyclohexene | Benzyl Azide | 1 | CH2Cl2/t-BuOH | 50 | 8 | 92 |

| Propargyl alcohol | Benzyl Azide | 1 | CH2Cl2/t-BuOH | 50 | 5 | 98 |

| Phenylacetylene | 4-Azidoaniline | 1 | CH2Cl2/t-BuOH | 50 | 7 | 90 |

While ruthenium complexes featuring the general 1,8-naphthyridine (B1210474) framework are utilized in various catalytic transformations, the specific application of complexes derived from this compound is not extensively documented in the scientific literature for reactions such as hydroformylation, alcohol oxidation, or epoxidation. However, preliminary studies have been conducted in transfer hydrogenation. For instance, a ruthenium(II) complex containing a 2-phenyl-1,8-naphthyridine (B10842077) derivative showed good catalytic activity in the transfer hydrogenation of acetophenone. researchgate.net The synthesis and characterization of various ruthenium(II) carbonyl complexes with substituted 1,8-naphthyridine ligands suggest the potential for broader catalytic applications, though detailed studies with the 2,4-dimethyl substituted ligand in the aforementioned transformations remain an area for future investigation. researchgate.net

Palladium complexes are cornerstones of modern organic synthesis, particularly for cross-coupling reactions. The ligand 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine (dpnapy) has been used to synthesize a well-defined, dimeric palladium(II) complex, trans,trans-[{Pd(µ-dpnapy)Cl2}2]. researchgate.net In this metallocycle, two trans-PdCl2 units are bridged by two dpnapy ligands in a head-to-tail fashion. researchgate.net

The formation of this specific structure is dictated by the geometric constraints of the dpnapy ligand. researchgate.net While the primary research focused on its synthesis and structural characterization via X-ray analysis, such stable, well-defined palladium complexes are prime candidates for catalysts in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. The defined coordination environment around the palladium centers could offer unique selectivity in catalytic processes. However, detailed reports on the catalytic activity of this specific complex are limited.

Cobalt catalysis offers a more sustainable alternative to precious metal-based systems. In the context of this compound, research has led to the synthesis and characterization of specific cobalt complexes. A cobalt(II) complex, Co(L)2(CH3CN)22, has been created using the same N-heterocyclic carbene ligand derived from 7-chloro-2,4-dimethyl-1,8-naphthyridine that was successful in copper catalysis. acs.orgresearchgate.net Additionally, the crystal structure of dichloridobis(7-amino-2,4-dimethyl-1,8-naphthyridine-κN,N′)cobalt(II) has been reported. researchgate.net

Although these complexes have been fully characterized, their application in catalytic semihydrogenation of alkynes has not been a primary focus of the existing literature. The development of these well-defined cobalt species is a critical first step, providing a foundation for future studies into their potential as catalysts for selective hydrogenation reactions.

Mechanistic Investigations of Catalytic Processes

Understanding the mechanism of a catalytic process is key to optimizing reaction conditions and designing more efficient catalysts. The structure of the ligand plays a pivotal role in determining the course of the reaction.

The specific structure of this compound and its derivatives has a profound impact on the geometry, stability, and reactivity of the resulting metal complexes.

Electronic and Steric Effects: The two methyl groups at the C2 and C4 positions of the naphthyridine ring are electron-donating. This electronic effect increases the electron density on the nitrogen atoms, which can strengthen the metal-ligand bond and modulate the redox potential of the metal center. This is crucial in catalytic cycles that involve changes in the metal's oxidation state.

Structural Framework: In the case of the catalytically active copper-NHC complex, the planarity of the extended π-conjugated ligand system is vital for its stability and activity. acs.org This rigid structure ensures a well-defined coordination sphere around the copper ion, which is essential for predictable and selective catalysis in the azide-alkyne cycloaddition reaction. acs.orgresearchgate.net

Geometric Constraints: For the dimeric palladium complex trans,trans-[{Pd(µ-dpnapy)Cl2}2], the formation of a head-to-tail metallocycle is a direct result of the ligand's bite angle and the steric bulk of the diphenylphosphino group at the 7-position. researchgate.net This arrangement creates a specific environment around each palladium center, influencing substrate approach and potentially leading to high selectivity. The rigidity of the naphthyridine backbone prevents unwanted isomerizations that could lead to less active catalytic species. These structural features are fundamental to the potential application of the complex in catalysis, as they control access to the active site and the orientation of substrates during the reaction. researchgate.net

Supramolecular Chemistry and Molecular Recognition Involving 2,4 Dimethyl 1,8 Naphthyridine Scaffolds

Molecular Recognition Receptors

The unique geometry of the 1,8-naphthyridine (B1210474) ring system allows it to act as a versatile platform for constructing molecular receptors. By functionalizing the core 2,4-dimethyl-1,8-naphthyridine structure, researchers have developed a range of ligands with tailored binding properties for various guests.

Recognition of Neutral Molecules (e.g., Urea (B33335), Carboxylic Acids)

While the broader class of 1,8-naphthyridine derivatives has been utilized in the creation of synthetic receptors for neutral molecules like urea and carboxylic acids, specific studies detailing the use of the this compound scaffold for this purpose are not prominent in the reviewed literature. beilstein-journals.org General studies show that the hydrogen-bonding capabilities of functional groups attached to the naphthyridine ring are key to these recognition events. a2bchem.com For instance, more complex derivatives such as trans-pyridyl and naphthyridyl cinnamides have been shown to be effective in the complexation of carboxylic acids. nih.gov

Recognition of Anionic Species

The electron-deficient nature of the 1,8-naphthyridine ring makes it a suitable component in the design of anion sensors. Research has shown that a naphthalimide derivative functionalized with a 1,8-naphthyridine unit can serve as a selective ratiometric fluorescent sensor. iucr.org In one study, a sensor for the fluoride (B91410) anion (F⁻) was developed starting from 7-chloro-2,4-dimethyl-1,8-naphthyridine. iucr.org This sensor demonstrated the ability to distinguish F⁻ from other anions through distinct color changes under UV light. iucr.org

Cation Binding Studies

The this compound scaffold has been most extensively studied as a component of ligands for a variety of metal cations. The two nitrogen atoms of the naphthyridine ring provide an excellent chelation site. By introducing other donor atoms at different positions on the ring, multidentate ligands can be created that form stable complexes with transition metals. rsc.org

A prominent example is 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine (dpnapy) , a polyfunctional phosphine (B1218219) ligand. rsc.org This ligand has been shown to coordinate with rhodium(I), forming different products depending on the ligand-to-metal ratio. rsc.org The dpnapy ligand has also been used to create a trinuclear copper(I) complex, [Cu₃(µ-dpnapy)₃(CH₃CN)][ClO₄]₃, which features a linear array of copper atoms. rsc.org Furthermore, a gold(I) complex of dpnapy, [Au(dpnapy)₃]⁺, can itself function as a metalloligand, encapsulating other metal ions such as Cu(I) and Cd(II) to form heterometallic cage-like structures. sci-hub.sea2bchem.com

Other functionalized derivatives have also been explored. 7-amino-2,4-dimethyl-1,8-naphthyridine acts as a bidentate chelating ligand, coordinating to metals like cobalt(II) and cadmium(II) through its two ring nitrogens to form distorted octahedral complexes. rsc.orgacs.org Similarly, 7-chloro-2,4-dimethyl-1,8-naphthyridine serves as a precursor for synthesizing more complex N-heterocyclic carbene ligands that form stable complexes with silver(I), copper(I), cobalt(II), and nickel(II). acs.org

| Ligand Derivative | Metal Cation(s) | Resulting Complex / Application | Reference |

|---|---|---|---|

| 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine (dpnapy) | Rh(I) | Forms P-monodentate complex [Rh(cod)(dpnapy)Cl] or bridged metallocycle [{Rh(CO)(µ-dpnapy)Cl}₂] | rsc.org |

| 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine (dpnapy) | Cu(I) | Forms linear trinuclear complex [Cu₃(µ-dpnapy)₃(CH₃CN)]³⁺ | rsc.org |

| 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine (dpnapy) | Au(I), Cu(I), Cd(II) | Forms [Au(dpnapy)₃]⁺ metalloligand, which encapsulates Cu(I) or Cd(II) | sci-hub.se |

| 7-amino-2,4-dimethyl-1,8-naphthyridine | Co(II) | Forms mononuclear complex [CoCl₂(C₁₀H₁₁N₃)₂] | rsc.org |

| 7-amino-2,4-dimethyl-1,8-naphthyridine | Cd(II) | Forms bis(ligand)dinitratocadmium(II) complex | acs.org |

| 7-chloro-2,4-dimethyl-1,8-naphthyridine | Ag(I), Cu(I), Co(II), Ni(II) | Precursor for N-heterocyclic carbene ligands forming various metal complexes | acs.org |

DNA and Nucleic Acid Interactions

The recognition of specific DNA sequences or structures by small molecules is a major area of research with potential applications in diagnostics and therapeutics. While 1,8-naphthyridine derivatives have been investigated for this purpose, the specific substitution pattern is critical for binding activity.

Selective Binding to Nucleotides (e.g., Cytosine)

The selective recognition of specific nucleobases is a key challenge in molecular biology. Similar to mismatch recognition, the selective binding to nucleotides like cytosine by 1,8-naphthyridine-based molecules is highly dependent on having a hydrogen-bond-donating group, typically a 2-amino substituent. This substituent allows for the formation of a stable, pseudo-base pair with the target nucleobase through complementary hydrogen bonds. Studies on various methylated 2-amino-1,8-naphthyridines have shown that the number and position of methyl groups can modulate binding affinity, but the 2-amino group remains the primary recognition element. Consequently, research focusing on the unmodified this compound scaffold for selective nucleotide binding is not found in the surveyed scientific literature.

Fluorescent Markers for Nucleic Acids

Derivatives of 1,8-naphthyridine are recognized as notable fluorescent markers for nucleic acids. mdpi.comresearchgate.netiucr.org The substitution of the 4-methyl-1,8-naphthyridine (B75383) core at the 2 and 7 positions with alkylamines results in highly fluorescent compounds. psu.edu The specific arrangement of hydrogen bond donors and acceptors on these naphthyridine derivatives facilitates interactions with guanine (B1146940) and guanine-cytosine base pairs. researchgate.netpsu.edu This targeted binding is a crucial feature for their application as fluorescent probes in molecular biology.

The synthesis of these fluorescent probes is relatively straightforward, involving the nucleophilic substitution of 2,7-dichloro-4-methyl-1,8-naphthyridine (B11892750) with various alkylamines. psu.edu While the quantum yields of these naphthyridine-based dyes may not be as high as some traditional fluorescent markers like fluorescein, their smaller size and capacity for hydrogen bonding can be more advantageous in certain applications, minimizing potential interference with the geometric structures of the biomolecules under investigation. researchgate.netpsu.edu

One example of a DNA-binding dye is BENA435, a cell-permeant dibenzonaphthyridine derivative, which exhibits fluorescence enhancement upon binding to double-stranded DNA. nih.gov Hydrodynamic studies suggest that BENA435 intercalates between DNA base pairs, showing a preference for dA/dT-rich regions. nih.gov Interestingly, the fluorescence of BENA435 in cell nuclei increases with illumination, indicating a photoactivation property. nih.gov

Table 1: Fluorescent Properties of Selected 2,7-Disubstituted-4-methyl-1,8-naphthyridines

| Amine Substituent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Diethylamine | 385 | 455 | 0.25 |

| Piperidine (B6355638) | 390 | 460 | 0.30 |

| Morpholine (B109124) | 380 | 450 | 0.20 |

| N-Methylpiperazine | 395 | 465 | 0.28 |

| Pyrrolidine | 388 | 458 | 0.27 |

This table presents hypothetical data for illustrative purposes, based on the types of compounds discussed in the source material.

Supramolecular Assemblies and Architectures

The unique structural and electronic properties of the this compound scaffold make it an excellent candidate for the construction of complex supramolecular assemblies. These ordered structures are formed through the spontaneous association of molecules under thermodynamic control.

Helical Foldamers and Macrocycles

Helical foldamers are synthetic oligomers that adopt a stable helical conformation in solution. uni-muenchen.de The 1,8-naphthyridine unit has been incorporated into the design of such structures. For instance, short-stranded helical foldamers have been developed using L-shaped dibenzopyrrolo[1,2-a] psu.edutandfonline.comnaphthyridine units. acs.org By incorporating a 2,2'-bipyridine (B1663995) spacer as a coordination site, these strands can form double-helical complexes upon the addition of a metal ion like zinc. acs.org

Furthermore, chiral helical foldamers have been created by linking fluorescent L-shaped dibenzopyrrolo[1,2-a] psu.edutandfonline.comnaphthyridine units to a tetraphenylene (B3251814) core. researchgate.net X-ray crystallography has confirmed the helical structure of these foldamers, with the chirality of the tetraphenylene core dictating the single-handed helicity of the assembly. researchgate.net The design of these molecules often involves linking quinoline (B57606) oligoamide foldamers with alkyl chains of varying lengths to create macrocycles. researchgate.net

Self-Assembly Host-Guest Systems

The 1,8-naphthyridine framework is a common component in the development of self-assembling host-guest systems. researchgate.netresearchgate.netsmolecule.com These systems consist of a larger "host" molecule that can recognize and bind a smaller "guest" molecule or ion through non-covalent interactions. The predictable hydrogen-bonding patterns and potential for metal coordination make 1,8-naphthyridine derivatives ideal for creating specific binding cavities.

For example, a convenient synthesis for 2-amino-1,8-naphthyridines has been developed, highlighting their role as building blocks for these systems. acs.org The ability of these molecules to form well-defined structures through self-assembly is a key driver of their use in this area of supramolecular chemistry.

Supramolecular Graft Copolymers

Supramolecular graft copolymers have been prepared using a 2,7-diamido-1,8-naphthyridine (Napy) unit within the main chain of a polymer. acs.org The synthesis of these materials can be achieved through acyclic diene metathesis (ADMET) polymerization of a monomer containing the Napy unit. acs.orgresearchgate.net A notable challenge in this process is the potential for the naphthyridine unit to coordinate with the ruthenium catalyst, which can be overcome by using a supramolecular protection strategy. acs.orgresearchgate.net

In this strategy, 2-ureido-4[1H]-pyrimidinone (UPy) derivatives are used as protecting groups. acs.org After polymerization, these protecting groups can be removed, revealing the free Napy binding sites on the polymer backbone. acs.org This allows for the reversible grafting of UPy-functionalized molecules of various sizes onto the poly-Napy chain, a process that can be monitored using diffusion-ordered NMR experiments. acs.org

Role of Hydrogen Bonding in Supramolecular Structures

Hydrogen bonding is a fundamental driving force in the formation of the supramolecular structures discussed. The 1,8-naphthyridine ring system possesses a specific arrangement of hydrogen bond donor and acceptor sites that can be exploited to direct the assembly of molecules. psu.edu

In the context of fluorescent nucleic acid markers, the hydrogen bonding between the naphthyridine derivative and the nucleotide bases is crucial for selective binding. psu.edu For helical foldamers and macrocycles, intramolecular hydrogen bonds contribute to the stability of the folded conformation. researchgate.net

The self-assembly of host-guest systems and the formation of supramolecular graft copolymers are also heavily reliant on specific hydrogen bonding interactions. For instance, the complexation between 2,7-diamido-1,8-naphthyridine and ureidoguanosine is a key interaction in the formation of certain supramolecular copolymers. rsc.org The study of these interactions, often through techniques like NMR spectroscopy, is essential for understanding and controlling the formation of these complex architectures. beilstein-journals.org In some co-crystals, N—H⋯O and N—H⋯N hydrogen bonds are the primary interactions linking the constituent molecules. nih.gov

Advanced Materials Science Applications of 2,4 Dimethyl 1,8 Naphthyridine Based Systems

Development of Fluorescent Dyes and Luminescent Materials

The inherent fluorescence of the 1,8-naphthyridine (B1210474) scaffold has been harnessed to create a new class of organic dyes and luminescent materials. These materials are finding applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes.

High Fluorescence Quantum Yield Systems

A key performance metric for fluorescent materials is their quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted light. Systems based on 2,4-dimethyl-1,8-naphthyridine have demonstrated remarkably high quantum yields.

For instance, a bis(BF2) core complex incorporating a 1,2-bis(5,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine ligand exhibits a high fluorescence quantum yield of 0.965 in dichloromethane (B109758) (CH2Cl2) and 0.767 in dimethyl sulfoxide (B87167) (DMSO). acs.org This enhanced emission is attributed to the rigid molecular structure created by the B-N interactions, which hinders the free rotation of the 1,8-naphthyridine rings. acs.org The introduction of BF2 cores into the parent molecule suppresses intramolecular charge transfer (ICT), contributing to the high quantum yield. acs.org

Similarly, certain 1,8-naphthyridine-BF2 complexes have shown strong emission in both solution and solid states, with quantum yields ranging from 0.23 to 0.84. rsc.org One particular complex demonstrated a quantum yield of 0.98 in solution. rsc.org The strategic placement of alkyl groups on the naphthyridine ring can also influence the emission properties, leading to broad, low-energy solid-state emissions. rsc.org

It has also been noted that 2,7-diamino-substituted 4-methyl- acs.orgchanneli.in-naphthyridines are highly fluorescent compounds. psu.edu

Table 1: Fluorescence Quantum Yields of Selected this compound Derivatives

| Compound | Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| bis(BF2) complex of 1,2-bis(5,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine | CH2Cl2 | 0.965 | acs.org |

| bis(BF2) complex of 1,2-bis(5,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine | DMSO | 0.767 | acs.org |

| 1,8-naphthyridine-BF2 complex 4 | Solution | 0.98 | rsc.org |

| 1,8-naphthyridine-BF2 complexes 5-9 | CH2Cl2 or Methanol (B129727) | 0.23-0.84 | rsc.org |

Photochemical Stability Considerations

For practical applications, the photochemical stability of fluorescent dyes is as crucial as their quantum yield. Derivatives of 1,8-naphthyridine have shown promising stability. For example, certain 1,8-naphthyridine-BF2 complexes exhibit excellent chemical stability. rsc.org The bonding of the BF2 core to an N^C^O chelating group, as opposed to an N^N^O group, results in energetically favorable and more stable products. rsc.org This stability is a key factor for their potential use in various optoelectronic devices.

Photoinduced Isomerization Studies

Photoinduced isomerization, the process where a molecule undergoes a structural change upon light absorption, has been observed in some this compound derivatives. This property can be exploited for developing molecular switches and photoresponsive materials.